Methyl 3,3-difluoro-2,2-dimethylpentanoate
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Overview
Description
Methyl 3,3-difluoro-2,2-dimethylpentanoate: is an organic compound with the molecular formula C8H14F2O2 and a molecular weight of 180.19 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,3-difluoro-2,2-dimethylpentanoate can be synthesized through the fluorination of corresponding precursors. One common method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) to convert alcohols to alkyl fluorides . The reaction typically requires controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions. The process ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3-difluoro-2,2-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3,3-difluoro-2,2-dimethylpentanoate is utilized in several scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating the biological activity of fluorinated compounds and their potential as pharmaceuticals.
Medicine: Exploring its use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3,3-difluoro-2,2-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to participate in various biochemical processes. The ester group can undergo hydrolysis to release active intermediates that interact with biological targets .
Comparison with Similar Compounds
- Methyl 3,3-difluoro-2,2-dimethylpropanoate
- Methyl 3,3-difluoro-2,2-dimethylbutanoate
Comparison: Methyl 3,3-difluoro-2,2-dimethylpentanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications .
Properties
IUPAC Name |
methyl 3,3-difluoro-2,2-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-5-8(9,10)7(2,3)6(11)12-4/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXRYZBJGRXLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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